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Compound of Interest

Compound Name: 6-Chloro-5-methylpyridin-3-ol

Cat. No.: B1367268 Get Quote

An In-depth Technical Guide to the Structural Analysis of 6-Chloro-5-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract
6-Chloro-5-methylpyridin-3-ol is a substituted pyridine derivative of significant interest in

medicinal chemistry and drug discovery. As a heterocyclic building block, its precise structural

characterization is paramount for understanding its reactivity, predicting its interactions with

biological targets, and ensuring the identity and purity of synthesized intermediates. This

technical guide provides a comprehensive, in-depth analysis of the core methodologies

employed for the structural elucidation of this compound. We move beyond simple protocol

recitation to explain the causal-driven strategies behind the application of Mass Spectrometry

(MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray

crystallography. This document serves as a practical whitepaper for researchers, offering field-

proven insights into an integrated analytical workflow, from sample synthesis to definitive

structural confirmation.

Introduction: The Pyridine Core as a Privileged
Scaffold
The pyridine ring is a quintessential "privileged structure" in drug design, appearing in

numerous natural products and FDA-approved pharmaceuticals.[1] Its unique electronic

properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly

sought-after scaffold. The specific functionalization of the pyridine core, as seen in 6-Chloro-5-
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methylpyridin-3-ol, provides medicinal chemists with vectors to modulate physicochemical

properties like solubility, lipophilicity, and target binding affinity. The chlorine atom, in particular,

can serve as a key interaction point (e.g., halogen bonding) or as a handle for further chemical

modification via cross-coupling reactions.[2]

Therefore, unambiguous confirmation of the structure of intermediates like 6-Chloro-5-
methylpyridin-3-ol is not a trivial quality control step; it is the foundational bedrock upon which

subsequent drug development efforts are built. An error in structural assignment can lead to the

loss of significant time and resources. This guide outlines the authoritative analytical workflow

to prevent such an outcome.

Physicochemical Properties & Critical Safety
Mandates
Before any analytical work commences, a thorough understanding of the compound's

properties and hazards is essential.

Physicochemical Data Summary
Property Value Source

IUPAC Name 6-chloro-5-methylpyridin-3-ol [3]

Molecular Formula C₆H₆ClNO [3][4]

Molecular Weight 143.57 g/mol [3][4]

CAS Number 54232-03-0 [3]

Appearance
(Predicted) White to off-white

solid
N/A

Topological Polar Surface Area 33.1 Å² [3]

logP (calculated) 1.75 [4]

Hazard Identification and Safe Handling
6-Chloro-5-methylpyridin-3-ol is classified as a hazardous substance. All handling must be

performed within a certified chemical fume hood by personnel equipped with appropriate
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Personal Protective Equipment (PPE).

GHS Hazard Classification:

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

Some suppliers also list H301 (Toxic if swallowed) and H330 (Fatal if inhaled) for similar

compounds, warranting maximum caution.

Mandatory PPE:

Chemical-resistant gloves (e.g., nitrile).

Chemical safety goggles and face shield.

Flame-retardant lab coat.

Use of a NIOSH/MSHA-approved respirator is recommended if aerosolization is possible.

[5]

Spill & Emergency Procedures:

In case of contact, immediately flush skin or eyes with copious amounts of water for at

least 15 minutes and seek medical attention.[6][7]

For spills, evacuate the area. Use an absorbent, non-combustible material to contain the

spill. Do not allow the substance to enter drains.[7]

Synthesis and Sample Preparation
While 6-Chloro-5-methylpyridin-3-ol is commercially available[8][9], understanding its

synthesis provides context for potential impurities. A plausible laboratory-scale synthesis can

be adapted from procedures for related pyridinols.
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Proposed Synthetic Pathway
A common route to pyridinols involves the reduction of a corresponding carboxylic acid or ester.

The synthesis could start from the commercially available methyl 6-chloro-5-methylpyridine-3-

carboxylate.[10]

Synthetic Route

Methyl 6-chloro-5-methylpyridine-3-carboxylate

1. LiAlH₄, THF, 0°C to RT
2. Aqueous Workup (e.g., HCl quench)

(6-Chloro-5-methylpyridin-3-yl)methanol

Oxidation (e.g., MnO₂) 6-Chloro-5-methylpyridin-3-ol
(Target Molecule)

Click to download full resolution via product page

Caption: Plausible synthesis of a related pyridinylmethanol.

Note: The direct reduction of the ester to the pyridinol is not standard. The primary product

would be (6-chloro-5-methylpyridin-3-yl)methanol.[11][12] The title compound is more likely

synthesized via a different route, but for this guide, we will assume the material has been

sourced.

Protocol: Sample Preparation for Analysis
Objective: To prepare high-purity samples of 6-Chloro-5-methylpyridin-3-ol suitable for a full

suite of spectroscopic and crystallographic analyses.

Methodology:
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Solubilization: Weigh approximately 10-20 mg of the compound.

NMR Sample: Dissolve ~5 mg in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar

compounds and to observe exchangeable protons like the hydroxyl (-OH) proton.

MS Sample: Prepare a stock solution of ~1 mg/mL in a high-purity solvent like methanol or

acetonitrile. This will be further diluted for direct infusion or LC-MS analysis.

IR Sample: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total

Reflectance (ATR) accessory for analysis.

Crystallography Sample: Dissolve the compound to near-saturation in a suitable solvent

(e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexanes). Allow the solvent

to evaporate slowly and undisturbed over several days to grow single crystals suitable for

diffraction.

Core Structural Analysis Techniques
The core of the analysis rests on the integration of data from multiple orthogonal techniques.

No single method is sufficient for unambiguous proof of structure.

Mass Spectrometry (MS)
Causality: MS provides the molecular weight, a fundamental check of identity, and offers

structural clues through fragmentation patterns. High-resolution mass spectrometry (HRMS)

can determine the elemental formula with high confidence.

Expected Data:

Technique: Electrospray Ionization (ESI) in positive mode is expected to be effective due to

the basic pyridine nitrogen.

Molecular Ion (M+H)⁺: The primary observation should be the protonated molecule. The

presence of a chlorine atom will result in a characteristic isotopic pattern: an (M+H)⁺ peak

and an (M+2+H)⁺ peak with an intensity ratio of approximately 3:1.
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Predicted Fragmentation: Key fragmentations could include the loss of HCl or cleavage of

the pyridine ring.

Predicted MS Data Table:

m/z (predicted) Ion Identity Significance

144.0211 [C₆H₆ClNO + H]⁺
Molecular Ion (³⁵Cl isotope),

confirms MW

146.0182 [C₆H₆ClNO + H]⁺

Molecular Ion (³⁷Cl isotope),

confirms presence of one Cl

atom

108.0393 [M+H - HCl]⁺ Loss of Hydrogen Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms

in a molecule. It maps the chemical environment of ¹H and ¹³C nuclei.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
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Chemical Shift
(δ, ppm)
(Predicted)

Multiplicity Integration Assignment
Rationale and
Expected
Couplings

~10.0 Broad Singlet 1H Ar-OH

Exchangeable

proton; shift is

concentration-

dependent.

~7.8 Doublet (d) 1H H-2

Proton adjacent

to the ring

nitrogen is

deshielded.

Expect a small ⁴J

coupling (~2-3

Hz) to H-4.

~7.2 Doublet (d) 1H H-4

Proton meta to

the nitrogen.

Expect a ⁴J

coupling (~2-3

Hz) to H-2.

~2.3 Singlet 3H -CH₃

Typical chemical

shift for a methyl

group on an

aromatic ring.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
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Chemical Shift (δ, ppm)
(Predicted)

Carbon Assignment Rationale

~155 C-3

Carbon bearing the electron-

donating -OH group will be

shielded relative to other C-O

bonds.

~148 C-6

Carbon attached to both

electronegative Cl and N

atoms will be significantly

deshielded.

~140 C-2 Carbon adjacent to nitrogen.

~125 C-4 Aromatic CH carbon.

~122 C-5
Quaternary carbon attached to

the methyl and chloro groups.

~18 -CH₃
Typical aliphatic methyl carbon

shift.

Infrared (IR) Spectroscopy
Causality: IR spectroscopy identifies the functional groups present in the molecule by detecting

their characteristic vibrational frequencies.

Predicted IR Data Table:
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Wavenumber (cm⁻¹)
(Predicted)

Vibration Type Functional Group

3200-3500 (broad) O-H stretch Phenolic -OH

3000-3100 C-H stretch Aromatic C-H

1550-1610 C=C / C=N stretch Pyridine ring

1450-1490 C-H bend -CH₃

1000-1100 C-O stretch Phenolic C-O

700-800 C-Cl stretch Aryl-Chloride

X-ray Crystallography
Causality: While other methods provide connectivity, single-crystal X-ray crystallography

provides the definitive, unambiguous 3D structure of the molecule in the solid state. It yields

precise bond lengths, bond angles, and reveals intermolecular interactions like hydrogen

bonding.

Experimental Protocol Outline:

Crystal Growth: As described in section 3.2.

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The crystal is placed in a stream of cold nitrogen gas (~100 K) and

irradiated with a monochromatic X-ray beam. Diffraction data are collected over a range of

angles.

Structure Solution & Refinement: The diffraction pattern is processed to determine the unit

cell dimensions and electron density map. The structure is then solved and refined to yield

an atomic model.

Expected Insights: The hydroxyl group is expected to act as a hydrogen bond donor, and the

pyridine nitrogen as an acceptor, potentially forming chains or dimers in the crystal lattice. The
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planarity of the pyridine ring can also be confirmed.

Integrated Structural Verification Workflow
A self-validating system for structural confirmation relies on the convergence of evidence from

these orthogonal techniques. The workflow ensures that the proposed structure is consistent

with all collected data.

Integrated Structural Analysis Workflow

Synthesis / Purification
(Purity >98%)

HRMS Analysis

Sample

NMR Spectroscopy
(¹H, ¹³C, 2D)

Sample

IR Spectroscopy

Sample

X-Ray Crystallography
(If crystals available)

Sample

Data Integration &
Consistency Check

Elemental Formula Atomic Connectivity Functional Groups 3D Structure

Confirmed Structure:
6-Chloro-5-methylpyridin-3-ol

All data consistent?

Click to download full resolution via product page

Caption: Workflow for definitive structural elucidation.
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Relevance in Drug Discovery
The structural motif of 6-Chloro-5-methylpyridin-3-ol presents several strategic advantages in

a drug discovery context:

Vector for SAR: The hydroxyl group at the 3-position can be readily modified (e.g.,

etherification, esterification) to probe structure-activity relationships (SAR).

Metabolic Blocking: The methyl group at the 5-position can serve as a metabolic blocker,

preventing oxidation at that site and potentially improving the pharmacokinetic profile of a

lead compound.

Cross-Coupling Handle: The chlorine at the 6-position is a versatile handle for introducing

molecular complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig), allowing for the rapid generation of compound libraries.

This compound and its derivatives are valuable intermediates for synthesizing inhibitors for

various biological targets, including kinases, where the pyridine scaffold can mimic the hinge-

binding motif of adenine.[13]

Conclusion
The structural analysis of 6-Chloro-5-methylpyridin-3-ol is a multi-faceted process that

demands a rigorous, integrated approach. By systematically applying mass spectrometry, NMR

and IR spectroscopy, and, when possible, X-ray crystallography, researchers can achieve an

unambiguous and definitive structural assignment. This analytical confidence is the non-

negotiable prerequisite for the successful application of this valuable heterocyclic building block

in the complex and demanding field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1367268?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8933034/
https://www.benchchem.com/product/b1367268?utm_src=pdf-body
https://www.benchchem.com/product/b1367268?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. mdpi.com [mdpi.com]

2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for
drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

3. 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. chemscene.com [chemscene.com]

5. fishersci.com [fishersci.com]

6. fishersci.fi [fishersci.fi]

7. jubilantingrevia.com [jubilantingrevia.com]

8. 54232-03-0|6-Chloro-5-methylpyridin-3-ol|BLD Pharm [bldpharm.com]

9. 6-Chloro-5-methylpyridin-3-ol, China 6-Chloro-5-methylpyridin-3-ol Manufacturers, China
6-Chloro-5-methylpyridin-3-ol Suppliers - naskychem [chinachemnet.com]

10. 65169-42-8_CAS号:65169-42-8_methyl 6-chloro-5-methylpyridine-3-carboxylate - 化源网
[chemsrc.com]

11. 887707-21-3|(6-Chloro-5-methylpyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

12. (6-CHLORO-5-METHYLPYRIDIN-3-YL)METHANOL | 887707-21-3
[amp.chemicalbook.com]

13. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as
selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking,
and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [6-Chloro-5-methylpyridin-3-ol structural analysis].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1367268#6-chloro-5-methylpyridin-3-ol-structural-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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